N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
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Description
The compound “N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized from corresponding enantiomeric acids by kinetically controlled bromolactonization .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes a thiadiazole ring, an isobutyramide group, and a 2,5-dimethylphenyl group .Scientific Research Applications
Pharmacological Applications :
- Anti-inflammatory and Analgesic Agents : A study by Shkair et al. (2016) discusses the synthesis and evaluation of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents, highlighting their significant activities in this regard.
- Antidepressant Activity : In research by Yusuf et al. (2008), new imine derivatives of 5-amino-1, 3, 4-thiadiazole-2-thiol were synthesized and found to have significant antidepressant activity.
- Antimicrobial Properties : A study by Ameen & Qasir (2017) focused on the synthesis of 1,3,4-thiadiazole derivatives with potential antibacterial and antifungal activities.
- Anticancer Evaluation : Research by Tiwari et al. (2017) discusses the synthesis of thiadiazole derivatives and their evaluation as potential anticancer agents.
- Acetyl- and Butyrylcholinesterase Inhibition : A study by Pflégr et al. (2022) explores the synthesis of 5-aryl-1,3,4-oxadiazoles as potential inhibitors of acetyl- and butyrylcholinesterase.
Material Science Applications :
- Radioprotective and Anticancer Agents : Ghorab et al. (2006) synthesized novel sulfur heterocyclic compounds with potential applications as radioprotective and anticancer agents (Ghorab et al., 2006).
- Corrosion Inhibitors : Research by Farahati et al. (2019) and Hu et al. (2016) indicates that certain thiazoles and benzothiazole derivatives are effective corrosion inhibitors for metals like copper and steel in acidic environments.
- Photodynamic Therapy for Cancer Treatment : Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with thiadiazole, which shows potential for use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Other Applications :
- Angiotensin II Receptor Antagonists : Kohara et al. (1996) synthesized benzimidazole derivatives bearing acidic heterocycles, including thiadiazoles, with potential as angiotensin II receptor antagonists (Kohara et al., 1996).
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-9(2)14(22)18-15-19-20-16(24-15)23-8-13(21)17-12-7-10(3)5-6-11(12)4/h5-7,9H,8H2,1-4H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWSYFUKQYRJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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